molecular formula C17H21N5O3 B14998715 Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14998715
M. Wt: 343.4 g/mol
InChI Key: AIVXAFTTWKMKBW-UHFFFAOYSA-N
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Description

BUTYL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that contains a tetrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the condensation of aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate. This reaction is often carried out under solvent-free conditions or in a mixture of water and ethanol, utilizing catalysts such as tetrabromobenzene-1,3-disulfonamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

BUTYL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

Its derivatives may exhibit biological activities such as antiviral, anticancer, or antimicrobial properties .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of BUTYL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of BUTYL 7-(3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

butyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H21N5O3/c1-4-5-9-25-16(23)14-11(2)18-17-19-20-21-22(17)15(14)12-7-6-8-13(10-12)24-3/h6-8,10,15H,4-5,9H2,1-3H3,(H,18,19,21)

InChI Key

AIVXAFTTWKMKBW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC(=CC=C3)OC)C

Origin of Product

United States

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